![molecular formula C16H25N3O2S B2364557 N-(4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)pivalamide CAS No. 923184-30-9](/img/structure/B2364557.png)
N-(4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)pivalamide
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Description
“N-(4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)pivalamide” is a complex organic compound that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, thiazole compounds are generally synthesized through the reaction of alpha-haloketones and thioamides . The exact method would depend on the specific substitScientific Research Applications
Cystic Fibrosis Therapy
One study discussed the development of potent bithiazole correctors, including analogues of N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, for the treatment of cystic fibrosis. These compounds were designed to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. Through the synthesis and evaluation of various analogues, the research identified that constraining the rotation about the bithiazole-tethering significantly affects corrector activity. Computational models were also used to examine the conformational preferences for select model systems, identifying compounds with potent corrector activity, which could have implications for cystic fibrosis therapy (Yu et al., 2008).
Antimicrobial Agents
Another area of application is in the development of antimicrobial agents. A study synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers, which were screened for antimicrobial activity against various bacterial and fungal strains. Some molecules exhibited more potent antibacterial activity than reference drugs, particularly against Gram-positive strains. One compound, in particular, showed the highest growth inhibitory effect against all tested pathogens (Bikobo et al., 2017).
Antitumor Agents
Research into the antitumor properties of thiazole derivatives has also been conducted. One study focused on benzothiazole derivatives, including 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, which was designed and synthesized based on a parent compound known for selective cytotoxicity against tumorigenic cell lines. The derivative demonstrated excellent in vivo inhibitory effects on tumor growth, indicating its potential as a potent antitumor agent (Yoshida et al., 2005).
properties
IUPAC Name |
N-[4-[2-(cyclohexylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c1-16(2,3)14(21)19-15-18-12(10-22-15)9-13(20)17-11-7-5-4-6-8-11/h10-11H,4-9H2,1-3H3,(H,17,20)(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJMPFKYQKUWFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)pivalamide |
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